Cas no 362-59-4 (2-(Trifluoromethyl)biphenyl)

2-(Trifluoromethyl)biphenyl is a fluorinated aromatic compound characterized by a biphenyl core substituted with a trifluoromethyl group at the 2-position. This structural feature imparts enhanced chemical stability, lipophilicity, and electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group significantly influences the compound's reactivity, enabling selective functionalization in cross-coupling reactions. Its robust stability under various conditions ensures utility in high-performance material applications. The compound's well-defined purity and consistent performance make it suitable for research and industrial processes requiring precise fluorinated building blocks. Handling should adhere to standard safety protocols for organofluorine compounds.
2-(Trifluoromethyl)biphenyl structure
2-(Trifluoromethyl)biphenyl structure
Product Name:2-(Trifluoromethyl)biphenyl
CAS No:362-59-4
MF:C13H9F3
MW:222.205774068832
CID:1078636
PubChem ID:11550321
Update Time:2025-06-11

2-(Trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)biphenyl
    • 1,1'-Biphenyl, 2-(trifluoromethyl)-
    • 1-phenyl-2-trifluoromethylbenzene
    • 2-(TRIFLUOROMETHYL)-1,1'-BIPHENYL
    • 2-(trifluromethyl)biphenyl
    • 2-trifluoromethyl-1,1'-biphenyl
    • AGN-PC-00BE6M
    • CTK1B6413
    • FT-0686363
    • p-trifluoromethylphenylboronic acid
    • SureCN163729
    • DTXSID30468417
    • LRYZJEXQHWCLJY-UHFFFAOYSA-N
    • AKOS005257990
    • MFCD14525536
    • 1-phenyl-2-(trifluoromethyl)benzene
    • 362-59-4
    • 2-trifluoromethyl-biphenyl
    • SCHEMBL163729
    • MDL: MFCD14525536
    • Inchi: 1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
    • InChI Key: LRYZJEXQHWCLJY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 222.06567
  • Monoisotopic Mass: 222.06563477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

2-(Trifluoromethyl)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003103-250mg
2-(Trifluoromethyl)biphenyl
362-59-4 97%
250mg
$494.40 2023-09-02
Alichem
A011003103-500mg
2-(Trifluoromethyl)biphenyl
362-59-4 97%
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$815.00 2023-09-02
Alichem
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$1460.20 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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362-59-4 98%
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Crysdot LLC
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Additional information on 2-(Trifluoromethyl)biphenyl

Professional Introduction to 2-(Trifluoromethyl)biphenyl (CAS No. 362-59-4)

2-(Trifluoromethyl)biphenyl, with the chemical formula C13H9Fluorine, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a biphenyl core substituted with a trifluoromethyl group, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The CAS No. 362-59-4 identifier is a globally recognized numerical code that uniquely identifies this chemical substance. This standardized classification ensures precise communication and documentation in scientific literature, industrial applications, and regulatory compliance. The compound's stability and reactivity profile have been extensively studied, making it a cornerstone in the development of advanced chemical entities.

In recent years, 2-(Trifluoromethyl)biphenyl has garnered considerable attention due to its role as a key building block in pharmaceutical innovation. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. This characteristic has been leveraged in the design of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 2-(Trifluoromethyl)biphenyl is its versatility in synthetic chemistry. The trifluoromethyl group can be introduced at different positions on the biphenyl ring, leading to a diverse array of derivatives with tailored properties. These derivatives have found applications in agrochemicals, liquid crystals, and organic electronics, where their electronic characteristics are particularly advantageous.

The pharmaceutical industry has been particularly keen on exploring the potential of trifluoromethyl-containing compounds due to their demonstrated efficacy in modulating biological pathways. For instance, studies have shown that molecules incorporating this moiety exhibit improved pharmacokinetic profiles, including extended half-lives and reduced susceptibility to enzymatic degradation. This has spurred significant research into developing new synthetic methodologies for accessing these valuable scaffolds.

Recent advancements in computational chemistry have further enhanced the understanding of how substituents like the trifluoromethyl group influence the behavior of organic molecules. Molecular modeling techniques have allowed researchers to predict the binding modes of these compounds to target proteins with remarkable accuracy. This predictive power has accelerated the discovery process, enabling the rapid design and optimization of lead compounds for drug development.

The synthesis of 2-(Trifluoromethyl)biphenyl itself presents an interesting challenge due to the need for precise control over reaction conditions. Traditional methods often involve multi-step processes that require specialized equipment and reagents. However, recent innovations in catalytic chemistry have provided more efficient routes to this compound, reducing both cost and environmental impact.

In addition to its pharmaceutical applications, CAS No. 362-59-4-designated compounds like this one are crucial in materials science. The unique electronic properties conferred by the biphenyl core and trifluoromethyl group make them ideal candidates for use in organic semiconductors and optoelectronic devices. These materials are at the forefront of next-generation technologies such as flexible electronics and light-emitting diodes (LEDs).

The study of fluorinated aromatic compounds continues to be a vibrant area of research, driven by their wide-ranging applications and inherent chemical complexity. The development of new synthetic strategies for introducing fluorine atoms into complex molecular frameworks remains a priority for chemists working in both academia and industry. As our understanding of these systems grows, so too does the potential for discovering novel materials and therapeutics.

In conclusion, 2-(Trifluoromethyl)biphenyl represents a fascinating example of how structural modifications can yield compounds with exceptional properties. Its significance in pharmaceutical research underscores the importance of fluorinated aromatics as privileged scaffolds for drug discovery. As scientific knowledge advances, it is likely that this compound will continue to play a pivotal role in developing innovative solutions across multiple disciplines.

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